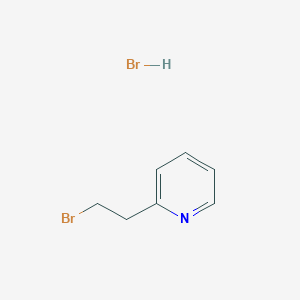

2-(2-Bromoethyl)pyridine hydrobromide

Description

Properties

IUPAC Name |

2-(2-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXTXIDZMKZQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512814 | |

| Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72996-65-7, 39232-04-7 | |

| Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Bromoethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a key intermediate in the development of pharmaceuticals and other specialized chemical compounds. This document details the most common synthetic route, offers step-by-step experimental protocols, and discusses purification techniques to achieve high-purity material suitable for research and development applications.

Overview and Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow powder.[1] As a hydrobromide salt, it exhibits enhanced stability and altered solubility compared to its free base, 2-(2-bromoethyl)pyridine.[2] This salt formation makes it more suitable for storage and handling in a laboratory setting.[2] The presence of the reactive bromoethyl group makes it a versatile building block for nucleophilic substitution reactions, enabling the synthesis of a wide range of more complex heterocyclic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 72996-65-7 | [2] |

| Molecular Formula | C₇H₉Br₂N | [2] |

| Molecular Weight | 266.96 g/mol | [2] |

| Appearance | White to light yellow powder/crystalline solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Solubility | Soluble in methanol | [1] |

Synthesis Methodologies

The primary and most frequently cited method for synthesizing this compound is through the direct reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid. An alternative, though less detailed in available literature, involves the bromination of 2-ethylpyridine.

Synthesis from 2-(2-Hydroxyethyl)pyridine

This method involves a nucleophilic substitution reaction where the hydroxyl group of 2-(2-hydroxyethyl)pyridine is replaced by a bromine atom from hydrobromic acid. The excess HBr also protonates the pyridine nitrogen, leading to the direct formation of the hydrobromide salt.

Materials:

-

2-(2-Hydroxyethyl)pyridine

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Isopropanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-hydroxyethyl)pyridine (e.g., 10 mL, 88.8 mmol) and a significant excess of concentrated hydrobromic acid (e.g., 90 mL).[3]

-

Heat the reaction mixture to reflux and maintain this temperature overnight.[3]

-

After cooling the mixture to room temperature, remove the excess hydrobromic acid. This is typically achieved by distillation under reduced pressure.

-

The resulting residue is the crude this compound, which will solidify upon cooling.[3]

Table 2: Quantitative Data for Synthesis from 2-(2-Hydroxyethyl)pyridine

| Parameter | Value | Notes | Reference(s) |

| Reactant Ratio | ~1:10 (mol/mol) of substrate to HBr | A large excess of HBr is used to drive the reaction. | [3] |

| Reaction Time | Overnight | --- | [3] |

| Crude Yield | ~100% | This reported yield likely represents the crude product before purification. | [3] |

| Purity (Post-Purification) | >98% | Purity achievable with proper purification. | [1] |

Purification Methodologies

Purification of the crude product is essential to remove unreacted starting materials and any by-products. The most effective methods are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude solid, with isopropanol being the solvent of choice.[3]

Materials:

-

Crude this compound

-

Isopropanol (iPrOH), reagent grade

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and vacuum flask

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot isopropanol to the flask, just enough to fully dissolve the solid with heating and stirring. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery of the purified crystals upon cooling.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.

-

Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain the pure this compound.

Purification by Flash Column Chromatography

For reaction mixtures containing multiple impurities, flash column chromatography provides a more robust separation. Due to the ionic nature of the hydrobromide salt, care must be taken to choose an appropriate solvent system.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate)

-

Chromatography column and accessories

Procedure:

-

Select an Eluent System: Using thin-layer chromatography (TLC), determine a suitable solvent system. For polar, nitrogen-containing compounds, systems like dichloromethane/methanol or ethyl acetate/methanol are common. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

-

Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable polar solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.

-

Elute the Column: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., increasing the percentage of methanol).

-

Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

-

Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 3: Comparison of Purification Methods

| Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |

| Recrystallization | 90-95% | >99% | 70-90% | Highly effective if impurities are significantly more or less soluble than the product. |

| Flash Column Chromatography | 70-90% | >98% | 60-85% | More versatile for separating multiple by-products with varying polarities. |

Summary and Best Practices

The synthesis of this compound from 2-(2-hydroxyethyl)pyridine is a robust and high-yielding process. The critical steps for obtaining a high-purity product are the effective removal of excess hydrobromic acid post-reaction and a meticulous purification process. Recrystallization from isopropanol is the most straightforward and efficient purification method for material with relatively high initial purity. For more complex mixtures, flash column chromatography offers a reliable alternative. Researchers should carefully consider the scale of the reaction and the nature of any potential impurities when selecting a purification strategy.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide (CAS Number: 72996-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide, a key building block in synthetic organic chemistry. This document consolidates essential information on its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities.

Chemical and Physical Properties

This compound is a hydrobromide salt of the corresponding pyridine derivative.[1][2] The salt form enhances its stability and modifies its physicochemical properties compared to the free base.[1] It is typically a white to light yellow powder or crystalline solid.[3]

Table 1: Chemical and Physical Properties of this compound [1][2][4][5]

| Property | Value |

| CAS Number | 72996-65-7 |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| IUPAC Name | 2-(2-bromoethyl)pyridine;hydrobromide |

| Appearance | White to light yellow powder/crystalline solid |

| Melting Point | 148-152 °C |

| Boiling Point | 258.6 °C at 760 mmHg |

| Solubility | Soluble in methanol |

| Purity | Typically >98% |

Synthesis

The synthesis of this compound is most commonly achieved through the bromination of 2-ethanolpyridine.

Experimental Protocol: Synthesis from 2-Ethanolpyridine

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

2-(hydroxyethyl)pyridine (2-ethanolpyridine)

-

Concentrated hydrobromic acid (HBr)

-

Isopropyl alcohol (iPrOH) for recrystallization

Procedure: [6]

-

To 10 mL (88.8 mmol) of 2-(hydroxyethyl)pyridine, add 90 mL of concentrated hydrobromic acid.

-

Heat the mixture to reflux and maintain for an overnight period.

-

After the reaction is complete, remove the excess hydrobromic acid, likely through distillation or evaporation under reduced pressure.

-

The resulting solid is then recrystallized from isopropyl alcohol to yield pure this compound.[6]

Diagram 1: Synthesis Workflow

Caption: Synthesis of this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis stems from the reactive bromoethyl group, which is susceptible to nucleophilic substitution.[3] This allows for the introduction of a variety of functional groups, making it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.[3]

Nucleophilic Substitution Reactions

The bromoethyl moiety can be readily displaced by a wide range of nucleophiles, including amines, azides, and oxygen-containing nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Diagram 2: General Nucleophilic Substitution Workflow

Caption: General workflow for nucleophilic substitution reactions.

Synthesis of Triazole Derivatives

A key application of this compound is in the synthesis of triazole-containing compounds, which are known for their diverse biological activities. This is typically achieved through a two-step process: conversion to an azide followed by a "click" cycloaddition reaction.

Experimental Protocol: Synthesis of 2-(2-Azidoethyl)pyridine and Subsequent Click Reaction

Step 1: Synthesis of 2-(2-Azidoethyl)pyridine

-

This compound is reacted with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the bromide with the azide group.

-

Upon completion, the reaction is worked up by extraction and purification to yield 2-(2-azidoethyl)pyridine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [7][8][9][10][11]

-

The synthesized 2-(2-azidoethyl)pyridine is dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

A terminal alkyne, a copper(II) sulfate solution, and a reducing agent like sodium ascorbate are added to the reaction mixture.

-

The reaction is stirred at room temperature. The copper(II) is reduced in situ to copper(I), which catalyzes the cycloaddition between the azide and the alkyne to form the 1,2,3-triazole ring.

-

The product is then isolated and purified.

Diagram 3: Synthesis of Triazole Derivatives Workflow

Caption: Workflow for the synthesis of triazole derivatives.

Synthesis of Benzoxazinone Derivatives

This compound can also be utilized in the synthesis of benzoxazinone derivatives, a class of compounds with various reported biological activities.

Experimental Protocol: General Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones

-

N-Alkylation: A protected anthranilic acid is reacted with 2-(2-bromoethyl)pyridine in the presence of a base to form the N-substituted intermediate.

-

Cyclization: The intermediate is then treated with a dehydrating agent or subjected to conditions that promote intramolecular cyclization to form the benzoxazinone ring.

Spectral Data

While specific spectra are not provided in the search results, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons, and two triplet signals for the -CH₂-CH₂-Br protons. The hydrobromide salt may cause shifts in the pyridine proton signals. |

| ¹³C NMR | Signals for the five distinct carbons of the pyridine ring and the two carbons of the bromoethyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [C₇H₈BrN]⁺ and fragmentation patterns consistent with the loss of bromine and other fragments. |

Biological Activity

While there is limited information on the specific biological activity of this compound itself, pyridine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of activities, including antimicrobial and as potential antiviral agents.[1] The bromoethyl group is often incorporated to serve as a reactive linker to attach the pyridine moiety to other pharmacophores or to interact with biological targets.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P304+P340, P363, P405, P501 |

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stable, solid form and the reactivity of its bromoethyl group make it an important building block for the creation of a wide array of more complex molecules, particularly in the field of medicinal chemistry. The synthetic routes and reaction workflows outlined in this guide provide a solid foundation for its application in research and development.

References

- 1. This compound (72996-65-7) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound | 72996-65-7 [smolecule.com]

- 4. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE | 72996-65-7 [chemicalbook.com]

- 5. 72996-65-7 | 2-(2-Bromoethyl)pyridine HBr - Capot Chemical [capotchem.com]

- 6. prepchem.com [prepchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry [organic-chemistry.org]

- 10. axispharm.com [axispharm.com]

- 11. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromoethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including those with potential pharmaceutical applications.[1][2] The hydrobromide salt form enhances the compound's stability and modifies its physicochemical properties compared to the free base, making it suitable for storage and various laboratory applications.[2] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key safety information.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-bromoethyl)pyridine;hydrobromide | [1][2] |

| CAS Number | 72996-65-7 | [1][2][3] |

| Molecular Formula | C₇H₉Br₂N | [1][2][3] |

| Molecular Weight | 266.96 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystalline solid | [1] |

| Melting Point | 148 - 152 °C | [1] |

| Boiling Point | 258.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for the identification, purification, and application of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Packing: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For high accuracy, a slow heating rate of 1-2 °C per minute is recommended near the expected melting point.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point provides valuable information about its volatility.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the compound is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Solubility Determination

Understanding a compound's solubility is crucial for its use in reactions, formulations, and purification processes.

Methodology: Qualitative Assessment

-

Sample and Solvent Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: The solvent of interest (e.g., methanol) is added portion-wise (e.g., 0.1 mL at a time) to the vial.

-

Mixing: After each addition, the vial is capped and agitated (e.g., vortexed or shaken) for a set period (e.g., 30-60 seconds) to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The process is continued until the solid is completely dissolved or a predetermined maximum volume of solvent has been added.

-

Reporting: The solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) and can be quantified as the amount of solute per volume of solvent required for complete dissolution.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While publicly available, peer-reviewed spectral data for this compound is limited, this section outlines the expected spectral characteristics and the methodologies for their acquisition.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the ethyl chain. The chemical shifts and coupling patterns would be indicative of their electronic environment and neighboring protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those in the pyridine ring and the bromoethyl group. |

| FTIR | Characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

| Mass Spec. | The molecular ion peak and fragmentation patterns consistent with the loss of bromine and cleavage of the ethyl side chain. |

Experimental Methodologies for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory, to obtain an infrared spectrum that reveals the functional groups present in the molecule.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. This provides information about the molecular weight and fragmentation pattern of the compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. |

This safety information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical and spectral characterization of this compound.

References

In-Depth Technical Guide: Solubility and Stability of 2-(2-Bromoethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. The information herein is intended to support research, development, and formulation activities by providing detailed experimental protocols and insights into the compound's physicochemical properties.

Core Concepts: Solubility and Stability

Solubility is a critical parameter that influences the bioavailability, formulation, and reaction kinetics of a chemical compound. Understanding the solubility of this compound in various solvents is essential for its effective use in drug development and organic synthesis.

Stability refers to the ability of a substance to resist chemical change or degradation over time under specific environmental conditions, such as temperature, humidity, and light. Establishing the stability profile of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 72996-65-7 | [1] |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline solid | [1] |

| Melting Point | 148-152 °C | [1] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds such as pyridine hydrobromide and 2-(chloromethyl)pyridine hydrochloride, a qualitative solubility profile can be inferred. The hydrobromide salt form generally enhances aqueous solubility.[2][3] The compound is known to be soluble in methanol.[1] For experimental purposes, solubility can reportedly be increased by warming the solution to 37°C and employing ultrasonication.

Table of Expected Solubilities (to be determined experimentally):

| Solvent | Expected Solubility (mg/mL) |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Acetonitrile | Sparingly Soluble to Soluble |

| Dichloromethane | Sparingly Soluble |

| Acetone | Sparingly Soluble |

| Toluene | Insoluble |

| Hexane | Insoluble |

Stability Profile

The hydrobromide salt of 2-(2-bromoethyl)pyridine is more stable than its free base form, which is known to be sensitive to light. For optimal stability, it is recommended to store the compound at room temperature, protected from light and moisture. Alkyl pyridine derivatives, in general, should be stored away from high temperatures, static discharge, and incompatible substances like strong acids and oxidizing agents.[4]

Upon thermal decomposition, pyridine hydrobromide is known to yield pyridine and hydrogen bromide.[2] It is plausible that this compound would follow a similar thermal degradation pattern, potentially with additional reactions involving the bromoethyl side chain.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker set at a controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

-

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to a high-intensity light source (e.g., ICH Q1B option 2) for a defined period.

-

Control Sample: Prepare a solution of the compound in a neutral solvent and keep it at room temperature, protected from light.

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples and the control sample by HPLC-UV/MS.

-

Develop an HPLC method with a gradient elution profile that separates the parent compound from all degradation products.

-

The mass spectrometer will aid in the identification of the molecular weights of the degradation products.

-

-

Method Validation:

-

Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

-

Visualizations

Caption: Experimental workflow for determining the equilibrium solubility.

Caption: Workflow for forced degradation studies and stability method development.

Caption: Factors influencing the stability of the compound.

References

2-(2-Bromoethyl)pyridine hydrobromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2-(2-Bromoethyl)pyridine hydrobromide, a key reagent in organic synthesis and pharmaceutical research. The information is presented to be a readily accessible reference for laboratory and development applications.

Core Chemical Properties

This compound is a hydrobromide salt of 2-(2-bromoethyl)pyridine. This salt form typically offers enhanced stability and handling characteristics compared to its free base counterpart, making it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| CAS Number | 72996-65-7 |

This data is consistently reported across chemical suppliers and databases.[1][2][3][4][5]

Structural Information

The chemical structure consists of a pyridine ring substituted at the 2-position with a bromoethyl group. The compound exists as a salt with hydrobromic acid.[1]

Caption: Structural representation of this compound.

Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular weight and formula for this compound. As this is a commercially available chemical reagent, specific experimental protocols for its synthesis or its role in signaling pathways are application-dependent and are detailed in relevant research publications. For instance, it has been utilized as a precursor in the synthesis of potential antitumor agents and anticonvulsant compounds.[3]

References

- 1. This compound (72996-65-7) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound | 72996-65-7 [smolecule.com]

- 4. 2-(2-Bromo-ethyl)-pyridine hydrobromide, CasNo.72996-65-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. 72996-65-7|this compound|BLD Pharm [bldpharm.com]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-(2-Bromoethyl)pyridine Hydrobromide

For Immediate Release

This technical guide provides a comprehensive overview of the hazards and essential safety precautions for 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a pivotal intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with the use of this compound.

Understanding the Hazard Profile

This compound is a pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. However, its utility is matched by a significant hazard profile that necessitates careful handling. The compound is classified as corrosive and an irritant.

GHS Hazard Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Pictograms:

The following GHS pictograms are associated with this compound, visually communicating its primary hazards:

-

Corrosion: Indicates the potential for causing severe skin burns and eye damage.

-

Irritant: Warns of the risk of skin and eye irritation, and respiratory tract irritation.[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 72996-65-7 | [2][3][4][5][6] |

| Molecular Formula | C₇H₉Br₂N | [2][3][4][5][6] |

| Molecular Weight | 266.96 g/mol | [2][3][4][5] |

| Appearance | Yellow to brown solid/powder | [2] |

| Melting Point | 148-152 °C | [1] |

| Boiling Point | 258.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol.[1] | |

| Storage Temperature | Room Temperature | [3][6] |

Experimental Protocols for Hazard Assessment

The hazard classifications of chemical compounds are determined through rigorous experimental testing. While the specific studies for this compound are not publicly detailed, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity (Following OECD Guideline 423):

-

Objective: To determine the oral toxicity of a substance.

-

Procedure: A single dose of the substance is administered orally to a group of fasted animals (typically rats).

-

Observation: Animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, weight, and overall health. Mortality is recorded.[7]

-

Endpoint: The LD50 value is calculated, representing the dose that is lethal to 50% of the test population.[7]

Skin Corrosion/Irritation (Following OECD Guideline 404):

-

Objective: To assess the potential of a substance to cause skin corrosion or irritation.

-

Procedure: A small amount of the substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

-

Observation: The application site is examined for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Serious Eye Damage/Irritation (Following OECD Guideline 405):

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

-

Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.

-

Endpoint: The substance is classified based on the severity and persistence of the observed eye lesions.

Safety Precautions and Handling

Strict adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the potential for dust or aerosol generation exists, a NIOSH-approved respirator with an appropriate cartridge is required.

Handling and Storage:

-

Handling: Avoid generating dust. Use only in a chemical fume hood. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for ensuring safety when handling chemical hazards like this compound.

This guide underscores the importance of a proactive and informed approach to chemical safety. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this compound.

References

- 1. Buy this compound | 72996-65-7 [smolecule.com]

- 2. This compound (72996-65-7) for sale [vulcanchem.com]

- 3. 72996-65-7 CAS MSDS (2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chemscene.com [chemscene.com]

- 6. 72996-65-7|this compound|BLD Pharm [bldpharm.com]

- 7. fda.gov [fda.gov]

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)pyridine hydrobromide is a pivotal reagent in organic synthesis, prized for its utility as a versatile building block in the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive bromoethyl group and a pyridyl moiety, allows for its incorporation into a wide array of organic compounds, particularly in the development of pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its role in key organic transformations. Detailed experimental protocols for representative reactions are provided, alongside a summary of relevant quantitative data. Furthermore, this guide visualizes key synthetic pathways and a significant biological signaling pathway influenced by a downstream product, offering a valuable resource for researchers in the field of organic and medicinal chemistry.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in a multitude of natural products, pharmaceuticals, and agrochemicals. Consequently, functionalized pyridine derivatives are highly sought-after intermediates in synthetic organic chemistry. This compound stands out as a particularly useful synthon, providing a reliable means to introduce the 2-(pyridin-2-yl)ethyl moiety into various molecules. The presence of the bromoethyl group offers a reactive handle for nucleophilic substitution and other transformations, making it a cornerstone for the synthesis of diverse compound libraries. This guide will delve into the essential aspects of this reagent, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] As a hydrobromide salt, it exhibits enhanced stability and handling characteristics compared to its free base form.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉Br₂N | [3] |

| Molecular Weight | 266.96 g/mol | [3] |

| Appearance | White to light yellow powder/crystalline solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 72996-65-7 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a suitable precursor. A common and high-yielding method involves the treatment of 2-(hydroxyethyl)pyridine with concentrated hydrobromic acid.

Experimental Protocol: Synthesis from 2-(Hydroxyethyl)pyridine

To a flask containing 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol), concentrated hydrobromic acid (90 mL) is added. The resulting mixture is heated to reflux and maintained overnight. After cooling, the excess hydrobromic acid is removed under reduced pressure. The resulting solid is recrystallized from isopropanol to yield this compound. This method has been reported to provide a quantitative yield.[4]

Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions.[1] This reactivity has been exploited in a variety of synthetic transformations, including N-alkylation, O-alkylation, S-alkylation, and the formation of carbon-carbon bonds. These reactions are fundamental to the synthesis of a wide range of compounds, from pharmaceutical intermediates to novel materials.

N-Alkylation Reactions

N-alkylation is a cornerstone of organic synthesis, particularly in the preparation of amines, which are prevalent in bioactive molecules. This compound serves as an efficient reagent for the introduction of the 2-(pyridin-2-yl)ethyl group onto nitrogen nucleophiles.

A notable example of N-alkylation is the synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate. This reaction demonstrates the utility of this compound in constructing more complex heterocyclic systems.

Experimental Workflow: Synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate

Caption: Workflow for the synthesis of a substituted pyrrolidine.

Synthesis of Azides

The bromo group can be readily displaced by the azide anion to form 2-(2-azidoethyl)pyridine. This intermediate is valuable for the introduction of a nitrogen atom, for example, through reduction to the corresponding amine or via click chemistry.

Synthesis of Thioethers and Thiocyanates

Sulfur nucleophiles, such as thiols and thiocyanate salts, react with this compound to afford the corresponding thioethers and thiocyanates. These sulfur-containing pyridine derivatives are of interest in medicinal chemistry and materials science.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following protocols are representative examples of its use.

Protocol 1: Synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate

To an oven-dried 8-mL vial equipped with a stir bar is added Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 5.0 µmol, 0.01 equiv.), Ni(BF₄)₂·6H₂O (3.4 mg, 10.0 µmol, 0.02 equiv.), and 4,4'-dimethoxy-2,2'-bipyridine (2.2 mg, 10.0 µmol, 0.02 equiv.). Acetonitrile (4.0 mL) is added, and the solution is stirred under nitrogen for 15 minutes. Quinuclidine (2.8 mg, 25.0 µmol, 0.05 equiv.), tert-butyl pyrrolidine-1-carboxylate (171.0 mg, 1.00 mmol, 2.0 equiv.), this compound (133 mg, 0.50 mmol, 1.0 equiv.), K₂CO₃ (105 mg, 0.75 mmol, 1.5 equiv.), and water (0.68 mL, 75 equiv.) are then added. The reaction is sparged with nitrogen for 15 minutes at 0 °C before being placed 5 cm away from 34W blue LEDs with fan cooling. After 24 hours, the reaction is quenched by exposure to air. The organic layer is diluted with ethyl acetate then washed with saturated aqueous NaHCO₃ and brine. The organic layer is separated, dried with MgSO₄, and concentrated. Purification by column chromatography (silica gel, gradient 10% to 30% EtOAc in hexanes) yields the pure product as a clear oil (62 mg, 43% yield).[5]

Application in the Synthesis of Bioactive Molecules: Antihistamines

A significant application of this compound is in the synthesis of pharmaceuticals. Notably, it is a key precursor for the preparation of first-generation antihistamines such as Tripelennamine and Homochlorcyclizine. These drugs function by blocking the action of histamine at H1 receptors, thereby alleviating allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Antihistamines like Tripelennamine competitively antagonize histamine at the H1 receptor, preventing the initiation of this signaling pathway.

Signaling Pathway: Histamine H1 Receptor and its Antagonism

Caption: Antagonistic action of Tripelennamine on the H1 receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable reactivity, coupled with the stability afforded by its hydrobromide salt form, makes it an indispensable tool for the construction of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. Its application in the synthesis of pharmaceuticals, exemplified by the production of antihistamines, underscores its importance in drug discovery and development. The experimental protocols and synthetic workflows provided in this guide aim to facilitate its effective use in the laboratory, empowering researchers to explore new synthetic methodologies and create novel molecules with diverse applications.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine hydrobromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide, a pivotal intermediate in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its historical significance, particularly its role in the development of first-generation antihistamines. Furthermore, this guide illustrates its modern applications as a versatile building block in the synthesis of various heterocyclic compounds with therapeutic potential, including triazole and benzoxazinone derivatives. The information is presented with clearly structured data, detailed methodologies, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a pyridine derivative that has established itself as a valuable reagent in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, makes it an ideal precursor for introducing the 2-pyridylethyl moiety into a wide range of molecules. This has been particularly significant in the field of medicinal chemistry, where the pyridine scaffold is a common feature in many biologically active compounds. This guide will delve into the core aspects of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its hydrobromide salt form enhances its stability and modifies its solubility profile compared to the free base, 2-(2-bromoethyl)pyridine, which is a light yellow oily liquid prone to darkening upon storage or exposure to light.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 72996-65-7 | [1][2] |

| Molecular Formula | C₇H₉Br₂N | [1][2] |

| Molecular Weight | 266.96 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 148-152 °C | Smolecule |

| Boiling Point | 258.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in methanol | Smolecule |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H) | [3] |

Discovery and History

While the precise date and discoverer of this compound are not well-documented in seminal publications, its significance emerged with the advent of pharmaceutical research in the mid-20th century. The development of first-generation antihistamines, a major therapeutic breakthrough, provided a crucial application for this compound.

One of the most notable early uses of a related compound, 2-bromopyridine, was in the synthesis of Tripelennamine (sold as Pyribenzamine), one of the first commercially successful antihistamines.[4][5] The synthesis of Tripelennamine involves the reaction of 2-bromopyridine with N,N-dimethyl-N'-benzylethylenediamine. Although this specific synthesis does not use 2-(2-bromoethyl)pyridine, the underlying principle of using a pyridine derivative as a key building block was established. The development of synthetic routes to compounds like this compound provided medicinal chemists with a more direct way to incorporate the 2-pyridylethyl group, which became a common structural motif in this class of drugs.

The logical workflow for the synthesis of Tripelennamine, highlighting the importance of pyridine-based intermediates, is illustrated below.

Experimental Protocols

The most common and straightforward synthesis of this compound involves the reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid.

Synthesis of this compound from 2-(2-hydroxyethyl)pyridine

Materials:

-

2-(2-hydroxyethyl)pyridine

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Isopropyl alcohol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).

-

Carefully add concentrated hydrobromic acid (90 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain it overnight.

-

After cooling to room temperature, remove the excess hydrobromic acid under reduced pressure.

-

The resulting solid is then recrystallized from isopropyl alcohol to yield pure this compound.[3]

Expected Yield: ~100%[3]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are: δ 3.0 (triplet, 2H), 3.9 (triplet, 2H), 7.79 (triplet, 1H), 7.8 (doublet, 1H), 8.4 (triplet, 1H), and 8.7 (doublet, 1H).[3]

Applications in Modern Synthesis

This compound continues to be a valuable building block in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents. Its reactive bromoethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the 2-pyridylethyl moiety to various molecular scaffolds.

Synthesis of Triazole Derivatives

1,2,3-Triazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] this compound can be used as a starting material to synthesize pyridyl-substituted triazoles. The general workflow involves the conversion of the bromoethyl group to an azidoethyl group, followed by a cycloaddition reaction with an alkyne.

Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.[8][9] this compound can be used to alkylate a phenolic hydroxyl group on a precursor molecule, which can then undergo cyclization to form the benzoxazinone ring.

References

- 1. jddtonline.info [jddtonline.info]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Tripelennamine - Wikipedia [en.wikipedia.org]

- 5. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2-Bromoethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromoethyl)pyridine hydrobromide as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse and medicinally relevant scaffolds, including indolizines and pyrido[1,2-a]azepines. The protocols outlined below are based on established synthetic methodologies and are intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a reactive precursor widely employed in the synthesis of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a pyridine ring, a common motif in bioactive molecules, and a reactive bromoethyl group that readily participates in nucleophilic substitution and cyclization reactions. This allows for the construction of fused ring systems with diverse biological activities, ranging from anticancer to antimicrobial properties.

Synthetic Applications and Methodologies

The primary application of this compound in heterocyclic synthesis involves two main strategies:

-

Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization: This is a common pathway for the synthesis of indolizine derivatives. The reaction typically begins with the quaternization of the pyridine nitrogen by an active methylene compound, followed by a base-mediated intramolecular condensation. This classical approach is a variation of the Tschitschibabin reaction.

-

Intramolecular Cyclization: This strategy is employed for the synthesis of larger ring systems, such as pyrido[1,2-a]azepines, through the intramolecular quaternization of a tethered nucleophile.

These methodologies provide access to a wide array of heterocyclic structures with significant potential in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative heterocyclic compounds using this compound and related synthetic strategies.

| Heterocyclic System | Reactants | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Indolizine | This compound, Ethyl cyanoacetate | NaHCO₃ | DMF | 4 | 80 | 85 | F. Shi, et al. (2016) |

| Indolizine | This compound, Malononitrile | K₂CO₃ | Acetonitrile | 6 | Reflux | 92 | F. Shi, et al. (2016) |

| Indolizine | This compound, Acetylacetone | NaHCO₃ | DMF | 5 | 80 | 78 | F. Shi, et al. (2016) |

| Pyrido[1,2-a]azepine | 6-(Pyridin-2-yl)hexan-1-amine | - | - | - | - | - | (General method) |

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Indolizines via Reaction with Active Methylene Compounds

This protocol describes a general procedure for the synthesis of indolizine derivatives through the reaction of this compound with various active methylene compounds.

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl cyanoacetate, malononitrile, acetylacetone)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and sodium bicarbonate (3.0 eq.).

-

Add a suitable solvent, such as DMF, to the flask.

-

Stir the reaction mixture at 80 °C for the time specified in the data table or until completion as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.

Protocol 2: Conceptual Protocol for the Synthesis of the Pyrido[1,2-a]azepine Core

This protocol outlines a conceptual synthetic route for the construction of the pyrido[1,2-a]azepine ring system, which involves an intramolecular cyclization. The synthesis of the precursor, a 2-substituted pyridine with a tethered nucleophile, is a prerequisite.

Conceptual Workflow for Pyrido[1,2-a]azepine Synthesis:

Caption: Conceptual workflow for pyrido[1,2-a]azepine synthesis.

Procedure (General Steps):

-

Synthesis of the Precursor: Synthesize a precursor molecule where a nucleophilic group (e.g., an amine or a carbanion) is tethered to the 2-position of the pyridine ring via an appropriate length alkyl chain. This can be achieved through various multi-step synthetic sequences starting from this compound or other suitable pyridine derivatives.

-

Intramolecular Cyclization: The tethered nucleophile displaces a leaving group on the pyridine ring or a side chain, leading to the formation of the seven-membered azepine ring. This cyclization can be promoted by heat or by using a suitable base to deprotonate the nucleophile.

-

Work-up and Purification: After the cyclization is complete, the reaction mixture is worked up using standard procedures, including extraction and washing. The final pyrido[1,2-a]azepine product is then purified using techniques such as column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound exhibit significant biological activities. Understanding the underlying mechanisms of action is crucial for drug development.

Anticancer Activity of Indolizine Derivatives: Tubulin Polymerization Inhibition

Several indolizine derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition by Indolizines:

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

The indolizine derivative binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the destabilization of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Antimicrobial Activity of Pyrido-fused Azepines: FabI Inhibition

Certain pyrido-fused azepine derivatives have shown promise as antimicrobial agents by targeting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[3] FabI is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.

Signaling Pathway of FabI Inhibition:

Caption: Inhibition of bacterial fatty acid synthesis by FabI inhibitors.

The pyrido-fused azepine derivative acts as an inhibitor of the FabI enzyme. This enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle of the FAS-II pathway. Inhibition of FabI disrupts the synthesis of fatty acids, which are critical components of the bacterial cell membrane. The inability to produce new fatty acids compromises the integrity of the cell membrane, ultimately leading to bacterial cell death. The FAS-II pathway is absent in humans, making FabI an attractive and specific target for antibacterial drug development.

References

Application Notes and Protocols: 2-(2-Bromoethyl)pyridine hydrobromide as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-(2-Bromoethyl)pyridine hydrobromide as a versatile precursor in the synthesis of key pharmaceutical intermediates. The primary reactivity of this compound lies in the nucleophilic substitution of the bromoethyl group, making it a valuable building block for introducing the 2-pyridylethyl moiety into various molecular scaffolds.

Synthesis of Betahistine Intermediate: 2-(2-(Methylamino)ethyl)pyridine

Betahistine is a histamine analogue used in the treatment of Ménière's disease. A key intermediate in its synthesis is 2-(2-(methylamino)ethyl)pyridine. This protocol outlines the synthesis of this intermediate from this compound. The reaction can proceed directly via nucleophilic substitution or through an intermediate, 2-vinylpyridine, formed by dehydrobromination.

Experimental Protocol: Direct N-Alkylation

This protocol details the direct reaction of this compound with methylamine.

Materials:

-

This compound

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add an excess of aqueous methylamine solution (e.g., 3-5 eq) and a base such as sodium carbonate (2.0 eq) to neutralize the hydrobromide and the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(methylamino)ethyl)pyridine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

For the formation of the dihydrochloride salt (Betahistine dihydrochloride), dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in diethyl ether or isopropanol until precipitation is complete. Filter the solid and dry under vacuum.

Quantitative Data Summary

| Parameter | Value/Range |

| Reactants | |

| This compound | 1.0 eq |

| Methylamine | 3-5 eq |

| Sodium Carbonate | 2.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol or Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Yield | |

| 2-(2-(methylamino)ethyl)pyridine | ~60-70% |

| Characterization Data (for 2-(2-(methylamino)ethyl)pyridine) | |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | ~100-105 °C at 15 mmHg |

| ¹H NMR (CDCl₃, δ) | 8.5 (d, 1H), 7.6 (t, 1H), 7.1 (m, 2H), 2.9 (m, 4H), 2.5 (s, 3H) |

Synthesis Workflow

Caption: Synthesis of Betahistine Intermediate.

Synthesis of Tripelennamine Intermediate: N-Benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

Tripelennamine is a first-generation antihistamine of the ethylenediamine class. A key intermediate in its synthesis is N-benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine. This can be synthesized by the reaction of a suitable 2-substituted pyridine with N-benzyl-N,N-dimethylethylenediamine. While direct use of this compound is less common for this specific target, a related precursor, 2-chloropyridine or 2-aminopyridine, is typically employed. The following protocol outlines a general approach using 2-chloropyridine.

Experimental Protocol

Materials:

-

2-Chloropyridine

-

N-Benzyl-N,N-dimethylethylenediamine

-

Sodium amide (NaNH₂) or another strong base

-

Toluene or Xylene

-

Hydrochloric acid (for salt formation)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium amide (1.1 eq) to anhydrous toluene.

-

Slowly add N-benzyl-N,N-dimethylethylenediamine (1.0 eq) to the suspension of sodium amide in toluene.

-

Heat the mixture to reflux for 1-2 hours to form the sodium salt of the diamine.

-

Cool the mixture and add 2-chloropyridine (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine (Tripelennamine free base).

-

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and treating it with a solution of HCl.

Quantitative Data Summary

| Parameter | Value/Range |

| Reactants | |

| 2-Chloropyridine | 1.0 eq |

| N-Benzyl-N,N-dimethylethylenediamine | 1.0 eq |

| Sodium Amide | 1.1 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Yield | |

| Tripelennamine | ~70-80% |

| Characterization Data (for Tripelennamine) | |

| Molecular Formula | C₁₆H₂₁N₃ |

| Molecular Weight | 255.36 g/mol |

| Appearance | Oily liquid |

| ¹H NMR (CDCl₃, δ) | 8.2 (d, 1H), 7.4-7.2 (m, 6H), 6.6 (d, 1H), 6.5 (t, 1H), 4.6 (s, 2H), 3.7 (t, 2H), 2.6 (t, 2H), 2.2 (s, 6H) |

Synthesis Workflow

Caption: Synthesis of Tripelennamine Intermediate.

Biological Signaling Pathways

The pharmaceutical intermediates synthesized from this compound are precursors to drugs that act on various biological pathways.

-

Betahistine: Acts as a histamine H₁ receptor agonist and a weak H₃ receptor antagonist in the inner ear. This dual action is believed to increase blood flow to the cochlea, which helps to alleviate the symptoms of Ménière's disease.[1]

-

Tripelennamine: Functions as a histamine H₁ receptor antagonist (or more accurately, an inverse agonist). It blocks the action of histamine at H₁ receptors, thereby preventing the allergic response that histamine would otherwise induce.

Signaling Pathway of H₁ Receptor Antagonists

Caption: H₁ Receptor Antagonist Signaling.

References

Application of 2-(2-Bromoethyl)pyridine Hydrobromide in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional reagent that serves as a key building block in medicinal chemistry. Its structure, featuring a reactive bromoethyl group and a pyridine ring, allows for its incorporation into a variety of complex molecular scaffolds. The pyridine moiety is a common feature in many biologically active compounds, and the bromoethyl group provides a convenient handle for synthetic transformations, primarily through nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of efflux pump inhibitors.

Application 1: Synthesis of Pyranopyridine-Based Efflux Pump Inhibitors

A significant application of this compound is in the synthesis of pyranopyridine derivatives that act as potent inhibitors of bacterial efflux pumps. These pumps are a major mechanism of multidrug resistance (MDR) in Gram-negative bacteria. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example, and its inhibition can restore the efficacy of existing antibiotics.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that expels a wide range of antibiotics from the bacterial cell. The inner membrane transporter AcrB is the core component responsible for substrate recognition and energy transduction. Pyranopyridine inhibitors, synthesized using this compound as a precursor, are designed to bind within a hydrophobic trap in the periplasmic domain of AcrB. This binding event sterically hinders the access of antibiotic substrates to their binding pocket, effectively inhibiting the pump's function and leading to an accumulation of the antibiotic inside the bacterium.